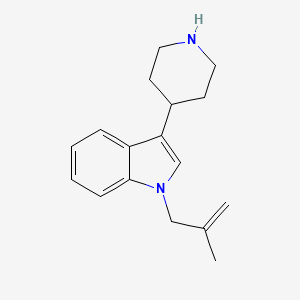

1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole

Description

Properties

CAS No. |

648882-72-8 |

|---|---|

Molecular Formula |

C17H22N2 |

Molecular Weight |

254.37 g/mol |

IUPAC Name |

1-(2-methylprop-2-enyl)-3-piperidin-4-ylindole |

InChI |

InChI=1S/C17H22N2/c1-13(2)11-19-12-16(14-7-9-18-10-8-14)15-5-3-4-6-17(15)19/h3-6,12,14,18H,1,7-11H2,2H3 |

InChI Key |

JXXPAWWLMYMXLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CN1C=C(C2=CC=CC=C21)C3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole core.

Addition of the Methylprop-2-en-1-yl Group: This step may involve alkylation reactions, where the indole core is treated with an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Cholinesterase Inhibition : One of the primary applications of this compound is its role as a cholinesterase inhibitor. Cholinesterase inhibitors are critical in the treatment of Alzheimer’s disease and other cognitive disorders. The compound has been identified as a dual inhibitor of cholinesterase and monoamine oxidase, which are enzymes involved in neurotransmitter degradation. This dual inhibition can enhance cholinergic neurotransmission, making it a candidate for further development in cognitive therapies .

Dopamine Receptor Modulation : The compound also exhibits potential as a modulator of dopamine receptors, particularly D2 and D3 receptors. These receptors are significant targets in the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease. The ability to selectively engage these receptors can lead to improved therapeutic outcomes by minimizing side effects associated with non-selective agents .

Case Studies

- Dual Inhibition Study : In a study evaluating various indole derivatives, 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole was shown to effectively inhibit both cholinesterase and monoamine oxidase activities. This was measured using enzyme assays that quantified the inhibition percentage compared to control compounds .

- Receptor Binding Affinity : Research involving radiolabeled compounds demonstrated that this indole derivative binds selectively to D2 and D3 dopamine receptors. The binding affinity was assessed using competitive binding assays, revealing promising selectivity profiles that could be beneficial for treating conditions like Parkinson's disease .

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to biological effects. The piperidine ring may enhance binding affinity and specificity to certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several indole-piperidine derivatives, but key differences in substitution patterns and functional groups lead to distinct physicochemical and biological properties. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : The methallyl group in the target compound likely increases logP compared to unsubstituted indoles (e.g., 3-[1-(pyrimidin-2-yl)piperidin-4-yl]-1H-indole) .

- Basicity : The piperidine ring (pKa ~10) contributes to higher basicity than piperazine derivatives (e.g., 4a in , pKa ~8.5).

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole, also known by its CAS number 648882-72-8, is a synthetic compound that features an indole core and a piperidine moiety. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and mood disorders. The structural characteristics of this compound suggest diverse biological activities, which are explored in this article.

- Molecular Formula : C17H22N2

- Molecular Weight : 254.37 g/mol

- Structural Features : The compound contains an indole ring, a piperidine ring, and a 2-methylprop-2-en-1-yl substituent, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole exhibit significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.

Key Biological Activities:

- Cholinesterase Inhibition : In vitro studies have suggested that this compound exhibits dual inhibitory effects on cholinesterase and monoamine oxidase enzymes, which are crucial for neurotransmitter regulation. This characteristic positions it as a potential candidate for treating Alzheimer's disease.

- Neurotransmitter Receptor Interaction : Similar indole derivatives have shown affinity for serotonin reuptake transporters (SSRIs) and dopamine D2 receptors, indicating potential use in mood regulation and psychotropic effects.

- Antioxidant Properties : Certain derivatives of indole compounds have demonstrated antioxidant activity, which may contribute to their neuroprotective effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole or related compounds:

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole to various receptors. These studies reveal that modifications in the piperidine and indole portions significantly affect binding affinity and selectivity towards serotonin and dopamine receptors.

Synthesis Methods

The synthesis of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole typically involves multi-step organic reactions, often utilizing microwave-assisted synthesis to enhance efficiency. This method allows for better yields and purities of the final product.

Q & A

Basic: What synthetic strategies are employed to prepare 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole?

Answer:

The synthesis typically involves multi-step pathways, including:

- Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect the piperidinyl nitrogen during alkylation or coupling reactions.

- N-Alkylation: Reacting 3-(piperidin-4-yl)-1H-indole with 2-methylprop-2-en-1-yl halides (e.g., bromide or chloride) under basic conditions (e.g., KCO/DMF) to introduce the allyl group .

- Purification: Column chromatography (silica gel, eluent: CHCl/MeOH gradients) and recrystallization to isolate the product.

Validation: Confirmation via H NMR (DMSO-d, 300 MHz) to verify substitution patterns and purity (>95% by HPLC) .

Basic: How is the compound characterized structurally and analytically?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR in deuterated solvents (e.g., DMSO-d) to confirm regiochemistry and substituent integration .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced: How does the piperidinyl substituent’s position (3- vs. 4-) influence biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Receptor Binding: 3-(Piperidin-4-yl) analogs show higher affinity for serotonin receptors (5-HT) due to spatial alignment with the receptor’s hydrophobic pocket. Substituting 4-piperidinyl with 3-piperidinyl reduces binding, as observed in comparative studies of presynaptic agonism .

- Selectivity: 4-Piperidinyl derivatives exhibit better selectivity for NMDA receptors (GluN2B subunit) over adrenergic receptors, as shown in [H]ifenprodil competition assays .

Methodological Insight: Use radioligand binding assays (e.g., with [H]WAY-100635 for 5-HT) and molecular docking simulations to validate SAR .

Advanced: What in vitro assays are used to evaluate target engagement and selectivity?

Answer:

- Competitive Binding Assays:

- Functional Assays:

Advanced: How can X-ray crystallography inform the optimization of this compound?

Answer:

Cocrystal structures with target proteins (e.g., PARP-1 or FXR) provide:

- Binding Mode Insights: Identification of key interactions (e.g., hydrogen bonds between the piperidinyl nitrogen and PARP-1’s Gly863) .

- Selectivity Rationalization: Structural differences between PARP-1 and PARP-2 catalytic domains explain >100-fold selectivity for PARP-1 inhibitors .

Methodology: Use synchrotron radiation (e.g., CCP4 suite for data processing) to resolve structures at <2.0 Å resolution .

Advanced: How should researchers resolve contradictions in activity data across studies?

Answer:

- Assay Variability: Standardize protocols (e.g., cell line origin, ligand concentrations). For example, IC discrepancies in NMDA binding may arise from differences in membrane preparation .

- Structural Analysis: Compare substituent effects (e.g., allyl vs. benzyl groups) using quantum mechanical calculations (e.g., DFT) to assess electronic contributions .

- Meta-Analysis: Pool data from multiple studies (e.g., ChEMBL database) to identify trends in potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.